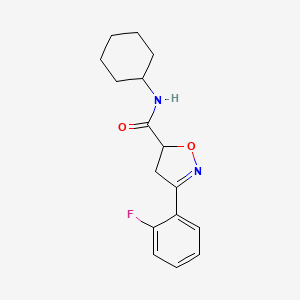
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide, also known as indole-2-carboxylic acid furoyl hydrazone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide involves the inhibition of various enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Additionally, it has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to reduce inflammation and pain, inhibit tumor growth, and exhibit anti-microbial activity. Additionally, it has been shown to have a low toxicity profile and minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has a high degree of stability. Additionally, it has been shown to have a low toxicity profile and minimal side effects. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for scientific research involving N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide. One potential direction is the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. Additionally, this compound could be further studied for its potential use as a fluorescent probe or catalyst in organic synthesis. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide is a multi-step process that involves the reaction of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazideboxylic acid with furoyl hydrazine in the presence of a catalyst. The resulting product is then purified using various techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential use as a fluorescent probe and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)iminofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQLJFBWDKUXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)
![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)
![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)
![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)
![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)
![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)


![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)
![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)